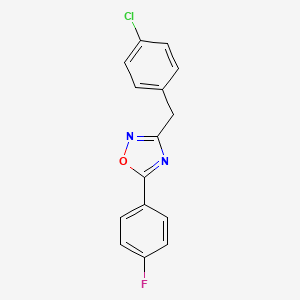
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities. CFOX has been studied extensively for its diverse properties, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to have diverse biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the activity of various signaling pathways. Additionally, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. Another advantage is that 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has diverse pharmacological activities, which make it a versatile tool for studying various biological processes. However, one limitation is that 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, which can make it challenging to interpret the results of some experiments.
未来方向
There are several future directions for the study of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to explore the potential of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to study the structure-activity relationship of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and its derivatives to identify compounds with improved pharmacological activities. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and its potential interactions with other proteins and enzymes.
合成方法
The synthesis of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride and 4-fluoroaniline in the presence of sodium hydroxide and copper sulfate. This reaction results in the formation of an intermediate, which is then reacted with acetic anhydride and sodium azide to yield 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. The yield of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.
科学研究应用
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. In materials science, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In biochemistry, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been used as a probe to study the structure and function of proteins and enzymes.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-12-5-1-10(2-6-12)9-14-18-15(20-19-14)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBHHZWXCHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
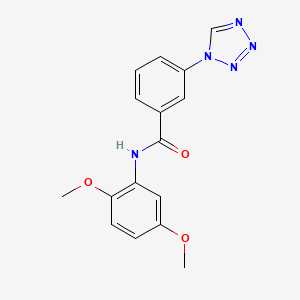
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
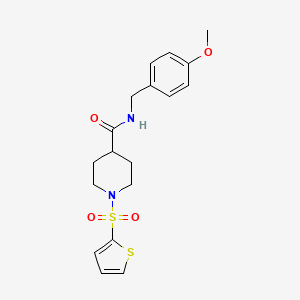
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
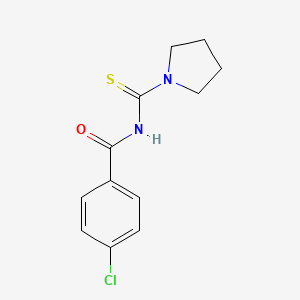

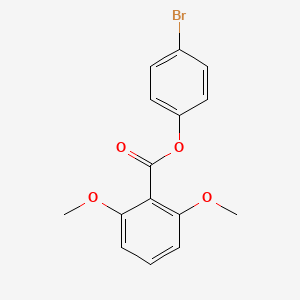

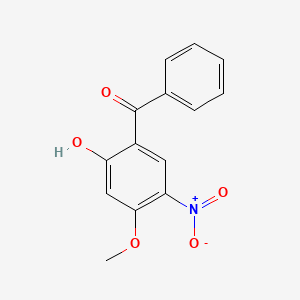
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)